2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Description
2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C25H31N5O4S and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the synthesis of novel compounds, including derivatives related to the chemical structure , which have been screened for antimicrobial activities. Some derivatives have shown good or moderate activities against microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Carbonic Anhydrase Inhibitory Activity
Derivatives incorporating ureido moieties linked to a benzene sulfamate fragment, part of a substituted piperazine ring system, were synthesized and tested for their inhibitory activity against carbonic anhydrase enzymes. These compounds showed low nanomolar inhibition against various carbonic anhydrases, highlighting their potential as anticancer drug targets (Congiu et al., 2015).
Anti-Inflammatory and Analgesic Activities
New derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some of these compounds exhibited promising activities, demonstrating their potential in the development of new analgesic and anti-inflammatory drugs (Abu‐Hashem & Youssef, 2011).
Structural Studies and Molecular Docking
Novel compounds related to the mentioned chemical structure have been synthesized, with their structures confirmed by X-ray diffraction studies. Density Functional Theory (DFT) calculations provided insights into the reactive sites, indicating the compounds' electrophilic and nucleophilic nature. This structural information aids in understanding the chemical behavior and potential biological interactions of these compounds (Kumara et al., 2017).
Biological Screening for Therapeutic Applications
A series of derivatives were synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic activities. Molecular docking studies revealed similar binding poses to standards, indicating the compounds' potential as therapeutic agents. Some compounds also showed promise in latent fingerprint analysis for forensic applications (Khan et al., 2019).
Properties
IUPAC Name |
2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4S/c1-17-14-18(2)23(16-22(17)34-5)35(31,32)30-12-10-29(11-13-30)25-26-19(3)15-24(28-25)27-20-6-8-21(33-4)9-7-20/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBLMXMUYJZLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.